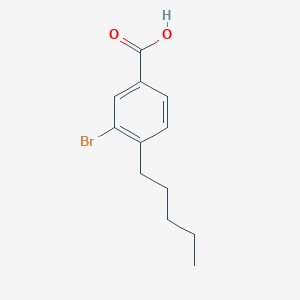

3-Bromo-4-pentylbenzoic acid

Description

Significance of Bromo-Substituted Benzoic Acids as Versatile Synthetic Scaffolds

Bromo-substituted benzoic acids are particularly valued as versatile synthetic scaffolds in organic synthesis. The bromine atom, being an excellent leaving group, allows for a wide range of functionalization reactions. This reactivity is harnessed in numerous synthetic strategies to introduce new functional groups and build molecular complexity. researchgate.net For instance, they are crucial precursors in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming carbon-carbon bonds. beilstein-journals.orgresearchgate.net

Furthermore, the presence of the bromine atom can direct subsequent electrophilic aromatic substitution reactions to specific positions on the benzene (B151609) ring, offering a level of regiochemical control that is essential in multi-step syntheses. The inherent reactivity of the carboxylic acid group, combined with the synthetic versatility imparted by the bromine substituent, makes bromo-substituted benzoic acids powerful tools for medicinal chemists and materials scientists. ontosight.airesearchgate.net They are instrumental in the rapid exploration of chemical space to discover new bioactive compounds and functional materials. researchgate.net

Positioning of 3-Bromo-4-pentylbenzoic Acid within Aromatic Carboxylic Acid Research and Development

Within the broader context of aromatic carboxylic acid research, this compound emerges as a compound with specific potential, largely driven by the interplay of its constituent functional groups. The pentyl group, a five-carbon alkyl chain, introduces lipophilic character to the molecule, a property that can be crucial for modulating solubility and interaction with biological membranes in medicinal chemistry applications.

The bromine atom at the 3-position and the pentyl group at the 4-position on the benzoic acid ring create a unique substitution pattern that can be exploited for the synthesis of targeted molecules. For example, this compound can serve as a key intermediate in the synthesis of more complex structures, such as those investigated for their potential as liquid crystal intermediates or in the development of novel pharmaceutical agents. The specific arrangement of the bromo and pentyl groups can influence the final properties of the target molecules, making this compound a valuable building block in specialized areas of research and development.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1131615-13-8 |

| Molecular Formula | C12H15BrO2 |

| Molecular Weight | 271.15 g/mol |

Structure

3D Structure

Properties

CAS No. |

1131615-13-8 |

|---|---|

Molecular Formula |

C12H15BrO2 |

Molecular Weight |

271.15 g/mol |

IUPAC Name |

3-bromo-4-pentylbenzoic acid |

InChI |

InChI=1S/C12H15BrO2/c1-2-3-4-5-9-6-7-10(12(14)15)8-11(9)13/h6-8H,2-5H2,1H3,(H,14,15) |

InChI Key |

MQFNWGDNZJKUFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 3 Bromo 4 Pentylbenzoic Acid

Regioselective Bromination Approaches for Aromatic Rings

A key challenge in the synthesis of 3-bromo-4-pentylbenzoic acid is achieving the desired substitution pattern on the aromatic ring. The directing effects of the existing substituents play a crucial role in determining the position of the incoming bromine atom.

Bromination of 4-Pentylbenzoic Acid Precursors

A common and direct approach involves the electrophilic aromatic substitution bromination of 4-pentylbenzoic acid. In this method, the pentyl group, being an ortho, para-director, and the carboxylic acid group, a meta-director, guide the incoming electrophile. Since the para position to the pentyl group is occupied by the carboxylic acid, bromination is directed to the ortho position relative to the pentyl group, which is the 3-position of the benzoic acid.

Key parameters for this reaction include the choice of brominating agent and catalyst. Molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron (Fe) or ferric bromide (FeBr₃) is a traditional method. The catalyst polarizes the bromine molecule, generating a stronger electrophile. The reaction is typically carried out in a non-polar solvent. Careful control of reaction conditions, such as temperature and the rate of bromine addition, is essential to prevent over-bromination and other side reactions.

| Parameter | Details |

| Starting Material | 4-Pentylbenzoic acid |

| Brominating Agent | Bromine (Br₂) |

| Catalyst | Iron (Fe) or Ferric bromide (FeBr₃) |

| Solvent | Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) |

| Temperature | Typically room temperature |

| Key Consideration | Control of stoichiometry and reaction time to avoid polybromination |

Optimization of N-Bromosuccinimide (NBS) Mediated Reactions

N-Bromosuccinimide (NBS) serves as a milder and more selective brominating agent compared to bromine. organic-chemistry.orgmanac-inc.co.jp It is particularly useful for the bromination of activated aromatic rings. cdnsciencepub.com The reaction mechanism can proceed through different pathways depending on the reaction conditions. In the presence of an acid catalyst, NBS can act as a source of electrophilic bromine. manac-inc.co.jprsc.org

For the bromination of a 4-pentylbenzoic acid precursor, using NBS offers advantages in terms of handling and selectivity. The reaction can be optimized by careful selection of the solvent and catalyst. For instance, carrying out the reaction in a polar solvent like acetonitrile (B52724) has been shown to be effective for the regioselective bromination of activated arenes. cdnsciencepub.com The use of a catalyst, such as a Brønsted or Lewis acid, can enhance the electrophilicity of the bromine sourced from NBS. organic-chemistry.orgacs.org

| Condition | Effect on Reaction |

| Solvent | Polar solvents like acetonitrile can promote regioselective bromination. cdnsciencepub.com |

| Catalyst | Brønsted or Lewis acids can activate NBS for electrophilic substitution. organic-chemistry.orgacs.org |

| Temperature | Mild temperatures are generally sufficient, reducing the risk of side reactions. |

| Initiator | For radical bromination (not desired for aromatic ring substitution), a radical initiator would be used. |

Advanced Alkylation Techniques for Introducing the Pentyl Moiety

An alternative synthetic strategy involves introducing the pentyl group onto a pre-brominated benzoic acid derivative. This approach requires robust alkylation methods that can tolerate the presence of other functional groups.

Friedel-Crafts Alkylation on Brominated Benzoic Acid Derivatives

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring. mt.comlibretexts.orgmasterorganicchemistry.com In this context, a brominated benzoic acid derivative, such as 3-bromobenzoic acid, could be alkylated with a pentyl halide (e.g., 1-chloropentane) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

However, a significant drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements. libretexts.orgkhanacademy.org The initial formation of a primary carbocation from 1-chloropentane (B165111) can rearrange to a more stable secondary carbocation, leading to the formation of branched alkyl chains on the aromatic ring instead of the desired linear pentyl group. Furthermore, the presence of a deactivating carboxylic acid group on the ring can hinder the reaction. To circumvent this, the carboxylic acid is often protected as an ester before performing the alkylation.

| Challenge | Mitigation Strategy |

| Carbocation Rearrangement | Use of a Friedel-Crafts acylation followed by reduction to avoid rearrangement. |

| Ring Deactivation | Protection of the carboxylic acid group as an ester to increase ring reactivity. |

| Polyalkylation | Use of a stoichiometric amount of the alkylating agent and careful control of reaction conditions. |

A more controlled approach is to first perform a Friedel-Crafts acylation with pentanoyl chloride to introduce a pentanoyl group. The resulting ketone is not prone to rearrangement and deactivates the ring towards further substitution. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) yields the desired linear pentyl chain.

Controlled Alkylation of Aryl Halides for Linear Pentyl Chain Formation

Modern cross-coupling reactions offer a more controlled method for introducing alkyl chains onto aryl halides, avoiding the issue of rearrangements. organic-chemistry.org For instance, a Suzuki-Miyaura coupling could be employed by reacting a brominated benzoic acid ester with a pentylboronic acid derivative in the presence of a palladium catalyst. organic-chemistry.org

Alternatively, other transition-metal-catalyzed cross-coupling reactions, such as those employing iron or cobalt catalysts, can couple alkyl halides with aryl Grignard reagents or other organometallic species. organic-chemistry.org These methods often exhibit high functional group tolerance and provide a reliable way to form the C-C bond for the linear pentyl chain. A recently developed "self-limiting alkylation" of N-aminopyridinium salts also presents a novel strategy for the controlled monoalkylation of amine derivatives, which could potentially be adapted for such syntheses. acs.org

Oxidative Synthesis Pathways from Pentylbenzene (B43098) Analogues

A third synthetic route involves starting with a pentylbenzene derivative that is already appropriately substituted with a bromine atom and a group that can be oxidized to a carboxylic acid. A common precursor for this strategy is 3-bromo-4-pentyltoluene.

The methyl group of 3-bromo-4-pentyltoluene can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This method is advantageous as the starting materials can sometimes be more readily accessible. The oxidation of a methyl group on an aromatic ring is a well-established transformation.

For instance, the synthesis of 3-bromo-4-fluorobenzoic acid has been achieved by oxidizing 3-bromo-4-fluorotoluene (B1266451) with potassium permanganate. google.com A similar oxidative approach could be applied to a pentyl-substituted analogue.

| Starting Material | Oxidizing Agent | Product |

| 3-Bromo-4-pentyltoluene | Potassium permanganate (KMnO₄) | This compound |

| 3-Bromo-4-pentyltoluene | Chromic acid (H₂CrO₄) | This compound |

It is important to note that the conditions for oxidation must be carefully controlled to avoid degradation of the pentyl chain or the aromatic ring.

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 3 Bromo 4 Pentylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the benzene (B151609) ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the substitution are heavily influenced by the electronic properties of the substituents already present on the ring.

For 3-Bromo-4-pentylbenzoic acid, the aromatic ring possesses three substituents, each exerting a distinct electronic influence:

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects.

Bromo (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions.

Pentyl (-C₅H₁₁): Alkyl groups are weakly activating and ortho, para-directors due to hyperconjugation and a weak inductive electron-donating effect.

The directing effects of these substituents on the incoming electrophile (E⁺) are summarized below:

| Substituent | Position | Electronic Effect | Directing Preference |

| -COOH | 1 | Deactivating | Meta (positions 3, 5) |

| -Br | 3 | Deactivating | Ortho, Para (positions 2, 4) |

| -C₅H₁₁ | 4 | Activating | Ortho, Para (positions 3, 5) |

The final position of substitution is determined by the combined influence of these groups. The pentyl group is activating, while both the bromo and carboxyl groups are deactivating, making the ring less reactive than benzene itself. minia.edu.eg The pentyl group and the carboxyl group both direct incoming electrophiles to position 5. The bromo group directs to positions 2 and 4, but position 4 is already occupied. Therefore, the most likely positions for electrophilic attack are C2 and C5, with C5 being favored due to the reinforcing directing effects of the activating pentyl group and the deactivating carboxyl group. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of products, with substitution at the C5 position likely predominating. lumenlearning.comyoutube.com

Nucleophilic Substitution Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key site for nucleophilic substitution, primarily through transition metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgdntb.gov.ua This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org

For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an arylboronic acid (Ar-B(OH)₂) to form a biphenyl (B1667301) derivative. The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative to form a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

A representative reaction is shown below:

Reaction of this compound with Phenylboronic acid

The efficiency of Suzuki-Miyaura reactions can be influenced by various parameters, as illustrated in the following table summarizing typical conditions found for the coupling of related bromobenzoic acids.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Good to Excellent | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | nih.gov |

| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | Room Temp | 89-99 | rsc.org |

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative pathway for forming new bonds at the bromine-substituted carbon. These reactions are particularly useful for forming carbon-heteroatom bonds (C-N, C-O, C-S). researchgate.net Modern protocols often use a copper(I) catalyst, a ligand, and a base. For instance, this compound could be coupled with amines, phenols, or thiols to generate the corresponding substituted benzoic acids. organic-chemistry.org

The general mechanism is thought to involve the formation of a copper(I) species with the nucleophile (e.g., an amide or alkoxide), which then undergoes oxidative addition with the aryl bromide. Subsequent reductive elimination yields the final product. These reactions often require higher temperatures than their palladium-catalyzed counterparts but are a valuable tool for specific bond formations. researchgate.netsioc-journal.cn

The success of cross-coupling reactions is highly dependent on both steric and electronic factors of the substrates and the catalyst system. rsc.org

Electronic Effects: The rate of the initial oxidative addition step in palladium-catalyzed couplings is generally faster for aryl halides with electron-withdrawing groups. In this compound, the electron-withdrawing carboxylic acid group would facilitate this step. Conversely, the electron-donating pentyl group could slightly decrease the reactivity of the C-Br bond compared to a non-alkylated analogue.

Steric Effects: The pentyl group at the C4 position is ortho to the C3-bromo substituent. This proximity can create steric hindrance, potentially impeding the approach of the bulky palladium catalyst complex to the C-Br bond. rsc.org This steric effect can be mitigated by careful selection of the phosphine (B1218219) ligand on the palladium catalyst. Bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos or RuPhos) are often effective in promoting the coupling of sterically hindered aryl bromides by facilitating both the oxidative addition and reductive elimination steps. nih.govrsc.orgnih.gov For particularly hindered substrates, the choice of ligand can be critical in achieving high reaction yields. rsc.orgnih.gov

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous other functionalities. researchgate.net

The carboxylic acid group of this compound can be reduced to either the corresponding benzyl (B1604629) alcohol or benzaldehyde.

Reduction to Benzyl Alcohol: The full reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). A process for the reduction of the closely related 3-bromo-4-fluoro-benzoic acid to 3-bromo-4-fluoro-benzyl alcohol utilizes hydride complexes, demonstrating the viability of this pathway. google.com This transformation is generally high-yielding and provides a route to (3-Bromo-4-pentylphenyl)methanol.

Reduction to Benzaldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Direct conversion is difficult and often results in over-reduction to the alcohol. A common strategy involves a two-step process:

Activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Controlled reduction of the acid chloride to the aldehyde. This can be achieved through methods like the Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst) or by using a mild hydride reagent such as lithium tri(t-butoxy)aluminum hydride (LiAlH(OtBu)₃).

This multi-step approach allows for the controlled synthesis of 3-Bromo-4-pentylbenzaldehyde, another valuable synthetic intermediate.

Amidation and Esterification for Derivative Synthesis

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a wide array of derivatives, primarily through amidation and esterification reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's physicochemical properties, such as solubility, bioavailability, and binding affinity to biological targets.

Amidation: The conversion of this compound to its corresponding amides is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of an O-acylisourea intermediate that is readily attacked by an amine. researchgate.net The amide bond is a critical structural motif found in numerous biologically active molecules and pharmaceuticals. researchgate.netdntb.gov.ua The general scheme for amidation involves the reaction of the parent acid with an amine in the presence of a coupling agent.

Esterification: Ester derivatives are commonly synthesized by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) first. For instance, reacting 3-bromo-4-methylbenzoic acid, a similar compound, with oxalyl chloride generates the acyl chloride, which then readily reacts with an alcohol like methanol (B129727) to form the corresponding methyl ester. Another method involves direct esterification in the presence of a strong acid catalyst, such as sulfuric acid, dissolved in an excess of the alcohol which also serves as the solvent. google.com Enzymatic esterification, using lipases, presents a greener alternative, often providing high yields and selectivity under mild reaction conditions. medcraveonline.commedcraveonline.com

The synthesis of various ester derivatives allows for systematic exploration of structure-activity relationships. Below is a table summarizing typical conditions for these reactions, extrapolated from similar benzoic acid derivatives.

| Reaction Type | Reagents & Conditions | Product Class |

| Amidation | Amine (R-NH2), DCC, Solvent (e.g., DCM, DMF) | N-substituted amides |

| Esterification (Acyl Halide) | 1. Oxalyl chloride, DMF (cat.), DCM; 2. Alcohol (R-OH) | Esters |

| Fischer Esterification | Alcohol (R-OH), H2SO4 (cat.), Heat | Esters |

| Enzymatic Esterification | Alcohol (R-OH), Lipase (e.g., Novozym 435), Solvent (e.g., isooctane) | Esters |

Oxidative and Reductive Manipulations of the Pentyl Side Chain

The pentyl side chain of this compound offers another site for chemical modification, distinct from the carboxylic acid group. Oxidative and reductive processes can alter the nature of this alkyl substituent, leading to new derivatives with different properties.

Oxidative Manipulations: The alkyl side chain attached to an aromatic ring is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the ring). csbsju.edu Treatment of an alkylbenzene with a strong oxidizing agent, such as hot aqueous potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3/H2SO4), results in the oxidation of the entire alkyl chain to a carboxylic acid group. libretexts.orgpearson.comunizin.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, a condition that the pentyl group in this compound satisfies. csbsju.edulibretexts.org This vigorous oxidation cleaves the rest of the carbon chain, ultimately converting the pentyl group into a second carboxylic acid group, yielding 4-bromo-1,2-benzenedicarboxylic acid. libretexts.org

The mechanism of side-chain oxidation is understood to be complex, proceeding through the formation of a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. csbsju.eduunizin.org This explains the high reactivity of the benzylic C-H bond. unizin.org

| Reaction Type | Reagent | Conditions | Product |

| Side-Chain Oxidation | Potassium Permanganate (KMnO4) | Aqueous, Heat | 4-Bromo-1,2-benzenedicarboxylic acid |

| Side-Chain Oxidation | Chromic Acid (CrO3/H2SO4) | Aqueous | 4-Bromo-1,2-benzenedicarboxylic acid |

Reductive Manipulations: The reduction of an unactivated alkyl side chain on a benzene ring is not a common transformation under standard laboratory conditions. Catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts), which is effective for reducing alkenes, alkynes, and nitro groups, typically does not reduce a simple alkyl group. youtube.comyoutube.com While the aromatic ring itself can be reduced to a cyclohexane (B81311) ring under harsh conditions (high pressure and temperature with a rhodium catalyst), the pentyl side chain would remain intact. unizin.orgyoutube.com Reductive methods in this context are more relevant for substituents like acyl groups (ketones) attached to the ring, which can be reduced to alkyl groups via methods like the Clemmensen or Wolff-Kishner reductions. youtube.com Therefore, direct reduction of the pentyl side chain is not a synthetically viable route for this specific compound.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. This is achieved through a combination of kinetic experiments, spectroscopic analysis, and computational modeling.

Kinetic Studies: Kinetic studies involve monitoring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading. For instance, in the esterification of benzoic acids, kinetic analysis can help determine the reaction order with respect to the acid, alcohol, and catalyst, providing insights into the rate-determining step of the mechanism. This data is essential for distinguishing between different proposed mechanistic pathways, such as Aac2 or Aac1 mechanisms in acid-catalyzed esterification.

Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby piecing together the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the final products and can be used in in situ monitoring of reactions to observe the appearance of products and disappearance of reactants over time.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups. For example, during esterification, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester at a different frequency provide clear evidence of the reaction's progress. ijisrt.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, confirming the success of a transformation like amidation or esterification.

Computational Studies: In modern chemical research, computational methods, such as Density Functional Theory (DFT), are used to complement experimental findings. For related molecules like 4-bromo-3-(methoxymethoxy) benzoic acid, DFT studies have been used to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap provides information about the molecule's chemical reactivity and kinetic stability. researchgate.net By calculating the energies of potential intermediates and transition states, computational models can help to validate or refute proposed reaction mechanisms, such as the radical mechanism in side-chain oxidation. researchgate.net

| Study Type | Technique/Method | Information Gained |

| Kinetic | Reaction rate monitoring | Reaction order, rate constants, activation energy, rate-determining step |

| Spectroscopic | NMR, IR, Mass Spectrometry | Structural confirmation of products, identification of intermediates, real-time reaction monitoring |

| Computational | Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO-LUMO), transition state energies, validation of mechanistic pathways |

Advanced Spectroscopic Characterization Methodologies for 3 Bromo 4 Pentylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-Bromo-4-pentylbenzoic acid in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-field ¹H NMR spectroscopy allows for the detailed analysis of the proton environments within the molecule. The spectrum is typically divided into two key regions: the aromatic region, where protons attached to the benzene (B151609) ring resonate, and the aliphatic region, corresponding to the protons of the pentyl side chain.

Aromatic Region: The trisubstituted benzene ring gives rise to three distinct signals. The proton at position 2 (H-2), being ortho to the bromine and meta to the carboxylic acid, is expected to appear as a doublet. The proton at position 5 (H-5), ortho to the carboxylic acid and meta to the bromine, would likely appear as a doublet of doublets. The proton at position 6 (H-6), ortho to the pentyl group and the carboxylic acid, would also be a doublet. The specific chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxyl groups and the electron-donating nature of the pentyl chain.

Aliphatic Region: The pentyl chain produces a series of signals corresponding to its five carbon--hydrogen frameworks. The terminal methyl group (CH₃) typically appears as a triplet. The adjacent methylene (B1212753) groups (CH₂) present as complex multiplets, with the methylene group directly attached to the aromatic ring (benzylic position) showing a distinct triplet at a more downfield shift due to the ring's influence.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~11-12 | Singlet (broad) | - |

| Ar-H2 | ~8.2 | d | ~2.0 |

| Ar-H5 | ~7.9 | dd | ~8.5, 2.0 |

| Ar-H6 | ~7.4 | d | ~8.5 |

| -CH₂-Ar | ~2.7 | t | ~7.5 |

| -CH₂-CH₂Ar | ~1.6 | m | - |

| -CH₂-CH₂CH₃ | ~1.3 | m | - |

| -CH₂-CH₃ | ~1.3 | m | - |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, one for each unique carbon atom.

Signal Assignment: The carboxyl carbon (C=O) appears significantly downfield. The six aromatic carbons have distinct chemical shifts influenced by their substituents. The carbon bearing the bromine (C-3) is shifted due to the halogen's effect, while the carbon attached to the pentyl group (C-4) is also uniquely positioned. The five aliphatic carbons of the pentyl chain resonate in the upfield region of the spectrum.

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are instrumental in differentiating carbon types. DEPT-90 exclusively shows CH (methine) carbons, while DEPT-135 displays CH and CH₃ carbons with positive phase and CH₂ (methylene) carbons with negative phase. This technique is crucial for unambiguously assigning the carbons of the pentyl chain and the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C=O | ~172 | None |

| C-4 (Ar-C-Pentyl) | ~145 | None |

| C-1 (Ar-C-COOH) | ~134 | None |

| C-5 (Ar-CH) | ~132 | Positive |

| C-2 (Ar-CH) | ~130 | Positive |

| C-6 (Ar-CH) | ~128 | Positive |

| C-3 (Ar-C-Br) | ~122 | None |

| -CH₂-Ar | ~35 | Negative |

| -CH₂-CH₂Ar | ~31 | Negative |

| -CH₂-CH₂CH₃ | ~29 | Negative |

| -CH₂-CH₃ | ~22 | Negative |

2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be used to trace the connectivity of the entire pentyl chain, showing cross-peaks between adjacent CH₂ groups and between the terminal CH₃ and its neighboring CH₂.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. sdsu.edu It provides definitive one-bond C-H correlations, for example, linking each aliphatic proton signal to its corresponding carbon signal in the pentyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. researchgate.net It is particularly powerful for establishing the substitution pattern on the aromatic ring. For instance, a key correlation would be observed between the benzylic protons of the pentyl group (-CH₂-Ar) and the aromatic carbons at positions C-3, C-4, and C-5, confirming the attachment point of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. This can be used to confirm the relative orientation of substituents on the ring, for example, by observing a cross-peak between the benzylic protons and the aromatic proton at C-5.

For molecules with overlapping signals or for mechanistic studies, isotopic labeling can be an invaluable tool. sigmaaldrich.com Incorporating isotopes such as ¹³C or ¹⁵N enhances NMR sensitivity and allows for the unambiguous assignment of specific atoms. americanpeptidesociety.org

In the case of this compound, selective ¹³C labeling could be employed to resolve any spectral ambiguities. For example, synthesizing the molecule with a ¹³C-labeled carboxyl group would make the C=O signal exceptionally prominent in the ¹³C NMR spectrum, confirming its assignment. Similarly, labeling a specific carbon in the pentyl chain could help in definitively assigning its ¹³C and attached ¹H signals in complex regions of the spectra. This method is particularly powerful for tracing the metabolic fate of a molecule or for elucidating reaction mechanisms. jst.go.jpnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₅BrO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Furthermore, analysis of the fragmentation patterns provides structural information. Common fragmentation pathways for this compound would include:

Loss of the pentyl radical (•C₅H₁₁): A common cleavage at the benzylic position.

Loss of the carboxyl group (•COOH): Decarboxylation is a characteristic fragmentation for benzoic acids.

Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Species | Formula | Calculated Monoisotopic Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₁₂H₁₅⁷⁹BrO₂ | 270.0255 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₁₂H₁₅⁸¹BrO₂ | 272.0235 | Molecular ion with ⁸¹Br |

| [M-C₅H₁₁]⁺ | C₇H₄⁷⁹BrO₂ | 198.9449 | Loss of pentyl radical |

| [M-COOH]⁺ | C₁₁H₁₄⁷⁹Br | 225.0333 | Loss of carboxyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid. spectroscopyonline.com A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear around 1710-1680 cm⁻¹. spectroscopyonline.com Other significant peaks include the C-O stretching vibration between 1320-1210 cm⁻¹ and C-H stretches from the aromatic ring (~3100-3000 cm⁻¹) and the aliphatic pentyl chain (~2960-2850 cm⁻¹). spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy also detects these vibrational modes but with different selection rules. Non-polar bonds often give strong Raman signals. Therefore, the C=C stretching vibrations of the aromatic ring would be prominent. The C-Br stretch, which can be weak in the IR spectrum, may also be more easily observed.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 3300-2500 | Strong, Broad |

| C-H stretch (Aromatic) | IR, Raman | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | IR, Raman | 2960-2850 | Strong |

| C=O stretch (Carbonyl) | IR | 1710-1680 | Strong, Sharp |

| C=C stretch (Aromatic) | IR, Raman | 1600-1450 | Medium-Strong |

| C-O stretch | IR | 1320-1210 | Strong |

| O-H bend (out-of-plane) | IR | 960-900 | Medium, Broad |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of a compound.

Determination of Molecular Geometry and Conformational Preferences

Without experimental data from a single-crystal X-ray diffraction study of this compound, the exact molecular geometry and conformational preferences in the solid state remain undetermined. Such an analysis would provide precise measurements of the bond lengths and angles within the benzoic acid ring, the carboxylic acid group, and the pentyl chain. It would also reveal the dihedral angles, which describe the rotational conformation of the pentyl group relative to the phenyl ring and the orientation of the carboxylic acid group. This information is crucial for understanding the molecule's intrinsic structural properties and how they are influenced by the crystalline environment.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | --- |

| C-C (aromatic) Bond Length (Å) | --- |

| C-C (pentyl) Bond Length (Å) | --- |

| C=O Bond Length (Å) | --- |

| C-O Bond Length (Å) | --- |

| C-C-C (aromatic) Bond Angle (°) | --- |

| C-C-Br Bond Angle (°) | --- |

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The analysis of the crystal packing and intermolecular interactions for this compound is contingent upon obtaining its single-crystal X-ray structure. This analysis would describe how individual molecules are arranged in the unit cell and how they interact with their neighbors. For benzoic acid derivatives, it is common to observe the formation of hydrogen-bonded dimers through the carboxylic acid groups. The presence and nature of other intermolecular interactions, such as Br···Br or Br···O halogen bonds, C-H···π interactions involving the phenyl ring, and hydrophobic interactions between the pentyl chains, would also be determined. These interactions collectively dictate the stability and physical properties of the crystalline material.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | --- | --- |

| Halogen Bond | C-Br | O=C | --- | --- |

| π-π Stacking | Phenyl Ring | Phenyl Ring | --- | --- |

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Pentylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of the electronic structure and the prediction of various molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For substituted benzoic acids, DFT calculations are typically performed using functionals such as B3LYP, CAM-B3LYP, or PBE1PBE, combined with a suitable basis set like 6-311+G(d,p) to accurately model the electronic environment.

The geometry optimization process for 3-Bromo-4-pentylbenzoic acid would involve minimizing the total electronic energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles. This would reveal the preferred conformation of the pentyl group relative to the benzene (B151609) ring and the orientation of the carboxylic acid group. The presence of the bromine atom and the pentyl group on the benzene ring influences the electronic distribution and, consequently, the geometry of the molecule. For instance, the steric hindrance from the ortho-bromo substituent and the electronic effects of both substituents would likely cause a slight twisting of the carboxylic acid group out of the plane of the benzene ring.

The final optimized geometry provides the lowest energy structure, which is crucial for subsequent calculations of other molecular properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-C (ring) | 1.390 - 1.405 | 118.0 - 122.0 | |

| C-C (pentyl) | 1.530 - 1.540 | 109.5 | |

| C-COOH | 1.490 | ||

| C=O | 1.215 | ||

| O-H | 0.970 | ||

| C-C-O (carboxyl) | 123.0 | ||

| O-C-O (carboxyl) | 122.5 | ||

| Ring-COOH | 15.0 |

Note: The data in this table is hypothetical and serves as an illustration of typical values obtained from DFT calculations for similar molecules.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for predicting molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, which can act as electron acceptors. The electron-donating pentyl group and the electron-withdrawing bromine atom will influence the energies of these orbitals. The interplay of these substituent effects determines the magnitude of the HOMO-LUMO gap.

A detailed analysis of the HOMO and LUMO electron density distributions can pinpoint the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (Egap) | 4.7 |

Note: The data in this table is hypothetical and based on typical values for substituted benzoic acids.

In Silico Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and verifying experimental results.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By performing GIAO calculations on the DFT-optimized geometry of this compound, one can predict the 1H and 13C NMR spectra.

The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the predicted spectrum would show distinct signals for the aromatic protons, the protons of the pentyl chain, and the acidic proton of the carboxylic group. Similarly, the 13C spectrum would provide information about each carbon atom in the molecule. Comparing the simulated spectra with experimentally obtained data can confirm the molecular structure and assist in the assignment of complex spectra. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and intermolecular interactions that are not always fully captured by the computational model.

Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculation provides the vibrational frequencies and their corresponding intensities, which can be correlated with the specific motions of atoms within the molecule, such as stretching, bending, and torsional modes.

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the aromatic ring and the pentyl chain, and the C-Br stretching mode. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. The predicted spectra are invaluable for assigning the bands observed in experimental IR and Raman spectra, leading to a more complete understanding of the molecule's vibrational properties.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm-1) |

| O-H stretch (carboxylic acid) | 3550 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 2960 - 2850 |

| C=O stretch (carboxylic acid) | 1720 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-Br stretch | 650 |

Note: The data in this table is hypothetical and represents typical unscaled frequencies from DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

This involves identifying the reactants, products, and any intermediates along the reaction coordinate. A key aspect of this modeling is the location and characterization of transition states, which are the highest energy points along the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate.

Furthermore, computational modeling can be applied to understand the biosynthesis or metabolic degradation pathways of benzoic acid derivatives. Such studies are crucial for understanding the behavior of these compounds in biological systems. These computational investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone.

Advanced Applications in Materials Science Utilizing 3 Bromo 4 Pentylbenzoic Acid

Development of Specialty Chemicals and Functional Polymers

3-Bromo-4-pentylbenzoic acid serves as a crucial precursor in the synthesis of specialty chemicals and functional polymers. The presence of the carboxylic acid and bromo functionalities allows for a range of chemical modifications, making it an adaptable component in polymer synthesis. For instance, the carboxylic acid group can be converted to an ester or amide, while the bromo group can participate in cross-coupling reactions to form more complex molecular structures.

One notable application is in the formation of conjugated polymer nanowires. While research has highlighted the use of similar liquid crystalline alkyl benzoic acids, such as 4-n-octylbenzoic acid, the principles can be extended to this compound. In such systems, the benzoic acid derivative co-assembles with a donor-acceptor type conjugated polymer. acs.org The hydrophobic interactions between the pentyl chains and the polymer's side chains facilitate the formation of ordered assemblies. acs.org These assemblies can then be processed into aqueous dispersions of conjugated polymer nanowires, which exhibit improved light absorption properties for potential use in aqueous-based applications. acs.org The bromo-substituent on the benzoic acid could further be used to tune the electronic properties or to attach other functional groups post-polymerization.

Investigation in Liquid Crystal Technology and Mesophase Behavior

The molecular shape of this compound and its derivatives is highly conducive to the formation of liquid crystalline phases. The rigid aromatic core, flexible pentyl chain, and the potential for strong intermolecular interactions via the carboxylic acid group are key features for mesogenic behavior. Research into analogous 4-pentylbenzoic acid derivatives has shown their utility in creating liquid crystalline materials. These materials are of significant interest for applications in displays and sensors.

Derivatives of this compound, particularly esters, are expected to exhibit various mesophases, such as nematic and smectic phases, over specific temperature ranges. The formation of these phases is driven by a combination of shape anisotropy and intermolecular forces, including hydrogen bonding through the carboxylic acid moieties. The study of binary mixtures involving such compounds can lead to the stabilization of mesophases over a broader temperature range. acs.org

Below is a hypothetical data table illustrating the kind of mesophase behavior that could be expected from derivatives of this compound, based on typical data for similar liquid crystalline compounds.

| Derivative | Crystal to Smectic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| Ester of this compound with 4-cyanophenol | 85 | 120 | 155 |

| Ester of this compound with 4-methoxyphenol | 78 | - | 130 |

This table is illustrative and represents typical data for similar classes of liquid crystal materials.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) for Tunable Properties

Substituted benzoic acids are widely used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comrsc.org The carboxylic acid group of this compound can coordinate to metal ions, forming extended networks. The bromine atom and the pentyl chain can be used to modify the properties of the resulting framework, such as pore size, functionality, and stability.

The synthesis of MOFs with this compound as a linker would involve reacting it with a metal salt under solvothermal conditions. semanticscholar.org The resulting framework could exhibit a range of topologies, from two-dimensional layers to complex three-dimensional structures. rsc.orgmdpi.comfigshare.com The pentyl groups could line the pores of the MOF, creating a hydrophobic environment suitable for the selective adsorption of organic molecules. The bromine atoms could serve as sites for post-synthetic modification, allowing for the introduction of additional functional groups to tailor the MOF's properties for specific applications, such as catalysis or sensing. nih.gov For instance, MOFs have been developed for applications in drug delivery, and the biocompatibility of zinc-based MOFs is a significant advantage. nih.gov

Supramolecular Chemistry and Self-Assembly of Ordered Architectures

The non-covalent interactions of this compound are central to its role in supramolecular chemistry. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of well-defined hydrogen-bonded assemblies. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between an electrophilic halogen and a Lewis base. nih.govnih.govresearchgate.net

The combination of hydrogen and halogen bonding can be used to construct complex, multi-dimensional supramolecular architectures. nih.gov For example, co-crystallization of this compound with complementary molecules containing hydrogen and halogen bond acceptors, such as pyridyl and amino-pyrimidine moieties, could lead to the formation of extended 1-D and 2-D networks. nih.gov The reliability of these interactions allows for a degree of predictability in the resulting solid-state structures. nih.gov

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and hydrophobic pentyl tail, also makes it a candidate for self-assembly in solution. nih.govmdpi.com Similar to other amphiphilic molecules, it could form micelles, vesicles, or other ordered aggregates in aqueous or organic media. mdpi.com This self-assembly behavior is of interest for creating nanoscale drug carriers and other functional nanostructures. mdpi.com

Exploration of Chemical Modifications and Synthesis of Advanced Research Intermediates

Systematic Functionalization of the Carboxylic Acid Moiety for Scaffold Diversification

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of compounds with modulated properties.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to alter polarity and bioavailability. Direct esterification, such as the Fischer esterification, can be performed by reacting 3-Bromo-4-pentylbenzoic acid with an alcohol under acidic catalysis. More advanced and milder methods provide greater control and substrate scope. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of aryl carboxylic acids under neat conditions. Another powerful method is the Mitsunobu reaction, which allows for the esterification of benzoic acids with phenols under mild conditions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3).

Amide Bond Formation: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most important reactions in organic synthesis. This transformation requires the activation of the carboxylic acid to make it more electrophilic. Common strategies involve converting the acid to a more reactive intermediate like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Alternatively, a vast array of "coupling reagents" developed primarily for peptide synthesis can be employed for efficient amide bond formation under mild conditions. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. Phosphonium- and uronium-based reagents like BOP, PyBOP, HBTU, and HATU are also highly effective activators. These methods allow for the coupling of this compound with a wide range of amines to generate a diverse scaffold of amides.

| Transformation | Reagents | Product Type | Key Features |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Classic method, often requires heat and excess alcohol. |

| Esterification (Mitsunobu) | Alcohol (R'-OH), DEAD, PPh₃ | Ester | Mild conditions, suitable for sensitive substrates. |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), Base | Amide | Robust and widely used two-step method. |

| Amide Formation (Carbodiimide Coupling) | Amine (R'R''NH), EDC or DCC, optional HOBt | Amide | Mild, one-pot reaction with high yields. |

| Amide Formation (Phosphonium/Uronium Coupling) | Amine (R'R''NH), HBTU or HATU, Base (e.g., DIEA) | Amide | Highly efficient reagents, often used in peptide synthesis. |

Diversification Strategies via the Bromine Atom for Complex Molecular Architectures

The bromine atom on the aromatic ring serves as a versatile linchpin for carbon-carbon bond formation, enabling the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for this purpose.

The Suzuki-Miyaura coupling involves the reaction of an organohalide (in this case, the bromo-substituent of this compound) with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

By employing this strategy, the bromine atom can be replaced with a wide range of substituents. Coupling with arylboronic acids leads to the synthesis of substituted biphenyls, while vinylboronic acids can introduce alkenyl groups. The reaction has also been extended to include alkylboron reagents for the formation of C(sp²)-C(sp³) bonds. This modular approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the synthesis of complex molecules with tailored electronic and steric properties.

| Boron Reagent | Palladium Catalyst (Example) | Base (Example) | Product Architecture |

|---|---|---|---|

| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | 4-Pentyl-[1,1'-biphenyl]-3-carboxylic acid derivatives |

| Heteroarylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ | Aryl-heteroaryl derivatives |

| Vinylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Styrene derivatives |

| Alkylborane or Potassium Alkyltrifluoroborate | Pd(OAc)₂/PCy₃ | K₃PO₄ | Alkyl-aryl derivatives |

Strategic Modifications of the Pentyl Side Chain for Modulating Molecular Interactions

The 4-pentyl side chain plays a crucial role in defining the molecule's lipophilicity and its van der Waals interactions with molecular targets. Strategic modifications to this alkyl chain can therefore be used to fine-tune the molecule's physicochemical properties and biological activity.

While direct functionalization of an unactivated alkyl chain can be challenging, several strategies can be envisioned. One approach involves synthesizing analogues of this compound where the pentyl chain is replaced by a pre-functionalized variant. For example, chains of varying lengths (e.g., butyl, hexyl) or with different branching patterns (e.g., isopentyl, neopentyl) could be introduced to probe the steric requirements of a binding pocket.

Another strategy involves introducing functional groups onto the side chain. This can significantly alter the molecule's properties. For instance, introducing a terminal hydroxyl or amino group would increase hydrophilicity and provide a new point for hydrogen bonding. The inclusion of polar groups like hydroxyls can significantly increase the hydrophilicity of a molecule. These modifications can be achieved by starting with a different raw material or through multi-step synthetic sequences.

| Modification Strategy | Example of Modified Chain | Potential Impact on Molecular Properties |

|---|---|---|

| Chain Length Variation | -butyl, -hexyl | Modulates lipophilicity and steric fit. |

| Introduction of Branching | -isopentyl, -neopentyl | Increases steric bulk, can improve metabolic stability. |

| Terminal Functionalization | 5-hydroxypentyl | Increases polarity, introduces hydrogen bonding capability. |

| Introduction of Unsaturation | pent-4-en-1-yl | Adds conformational rigidity, provides a handle for further reactions. |

| Cyclization | cyclopentylmethyl | Restricts conformation, alters shape and lipophilicity. |

Future Research Directions and Emerging Challenges in 3 Bromo 4 Pentylbenzoic Acid Research

Discovery of Novel and Highly Efficient Catalytic Systems for Selective Transformations

The development of novel and efficient catalytic systems is paramount for unlocking the synthetic utility of 3-Bromo-4-pentylbenzoic acid. The presence of both a bromine atom and a carboxylic acid group on the aromatic ring offers multiple sites for functionalization. Future research will likely focus on catalytic systems that can achieve high selectivity for transformations at either the C-Br bond or the carboxylic acid moiety.

Key research objectives in this area include the design of catalysts for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C-Br bond. The challenge will be to develop catalysts that are not only highly active but also tolerant of the acidic proton of the carboxylic acid group, or to develop effective protection-deprotection strategies. Furthermore, the discovery of catalytic systems for the selective ortho-functionalization adjacent to the directing carboxylic acid group could provide access to a wide range of polysubstituted derivatives.

| Catalyst Type | Target Transformation | Potential Advantages | Research Challenges |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | High efficiency and broad substrate scope | Catalyst poisoning by the carboxylic acid group |

| Copper-based catalysts | C-N and C-O bond formation | Lower cost compared to palladium | Often require higher reaction temperatures |

| Rhodium/Iridium catalysts | C-H activation/functionalization | Direct functionalization of C-H bonds | Regioselectivity control |

Advancements in Asymmetric Synthesis Involving this compound

The introduction of chirality into the derivatives of this compound could lead to the development of new chiral ligands, catalysts, or biologically active molecules. Asymmetric synthesis involving this compound is a significant and challenging area for future exploration.

One of the primary focuses will be the development of catalytic asymmetric methods to transform the existing functional groups. For instance, asymmetric reduction of the carboxylic acid to a chiral alcohol or the asymmetric α-functionalization of the pentyl group could be explored. Another avenue is the use of this compound as a chiral resolving agent or as a starting material for the synthesis of novel chiral catalysts. The steric hindrance from the bromine atom and the pentyl group may present both challenges and opportunities for achieving high stereoselectivity.

Deepening the Understanding of Solid-State Interactions and Polymorphism

The solid-state properties of this compound and its derivatives are crucial for their application in materials science, such as in the development of liquid crystals or functional organic materials. A deeper understanding of the intermolecular interactions that govern the crystal packing is essential.

Future research will likely involve single-crystal X-ray diffraction studies to elucidate the crystal structures of this compound and its derivatives. This will provide insights into the role of hydrogen bonding from the carboxylic acid, halogen bonding from the bromine atom, and van der Waals interactions from the pentyl group in directing the self-assembly in the solid state. The investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, will also be a key area. Different polymorphs can exhibit distinct physical properties, and controlling the crystallization conditions to obtain a desired polymorph is a significant challenge.

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful tool for accelerating the discovery and development of new derivatives of this compound with tailored properties. Density functional theory (DFT) and other quantum chemical methods can be employed to predict the reactivity and selectivity of the molecule in various chemical transformations.

Future computational studies could focus on modeling the transition states of catalytic reactions to understand the factors that control selectivity. This knowledge can then be used to design more efficient catalysts. Furthermore, computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic, optical, or biological properties before their synthesis is attempted in the laboratory. The accurate prediction of solid-state properties, such as crystal packing and polymorphism, through computational methods also remains a significant challenge that requires further development of theoretical models.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers, selectivity |

| Molecular Dynamics (MD) | Solid-state simulations | Crystal packing, intermolecular interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Drug discovery | Biological activity, toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.